Magnesium, bromo(6-phenylhexyl)-
Description
Evolution and Significance of Grignard Reagents in Organic Synthesis
The history of organomagnesium chemistry is intrinsically linked to the pioneering work of French chemist Victor Grignard. mnstate.edulibretexts.org In 1900, Grignard discovered that reacting an organic halide with magnesium metal in an ethereal solvent produced a highly reactive organomagnesium compound. wikipedia.orgbas.bg These reagents, now famously known as Grignard reagents, proved to be exceptionally effective nucleophiles, capable of attacking a wide range of electrophilic centers. This discovery was a monumental breakthrough in organic synthesis, as it provided a relatively simple and broadly applicable method for forming carbon-carbon bonds, a fundamental challenge for chemists at the time. mnstate.eduwisc.edu The profound impact of this work was recognized with the awarding of the Nobel Prize in Chemistry to Grignard in 1912. mnstate.edu
Prior to Grignard's discovery, the formation of carbon-carbon bonds was often a difficult and low-yielding process. The introduction of Grignard reagents revolutionized the field by enabling the synthesis of a vast array of organic molecules, including alcohols, carboxylic acids, and hydrocarbons, from simple precursors. mnstate.eduyoutube.com The general structure of a Grignard reagent is represented as R-Mg-X, where R is an alkyl or aryl group and X is a halogen (typically bromine, chlorine, or iodine). wisc.edu The key to their reactivity lies in the polarized carbon-magnesium bond, which imparts a significant partial negative charge on the carbon atom, making it a potent nucleophile. wisc.edu
Scope of Organomagnesium Compounds in Carbon-Carbon Bond Formation
The utility of organomagnesium compounds in organic synthesis is primarily centered on their ability to form new carbon-carbon bonds. This capability has been exploited in countless synthetic routes, including the total synthesis of complex natural products. wikipedia.orgdissertationhomework.com Grignard reagents readily react with a wide variety of electrophiles, making them a versatile tool in the chemist's arsenal.
One of the most common applications of Grignard reagents is their reaction with carbonyl compounds. wisc.eduuni-muenchen.de For instance, the reaction of a Grignard reagent with an aldehyde yields a secondary alcohol, while its reaction with a ketone produces a tertiary alcohol. wisc.edu The reaction with formaldehyde (B43269) provides a route to primary alcohols. wisc.edu Furthermore, Grignard reagents can react with carbon dioxide to produce carboxylic acids after an acidic workup. wikipedia.org
Beyond reactions with simple carbonyls, Grignard reagents are also employed in more complex transformations. They can participate in cross-coupling reactions, often catalyzed by transition metals, to form new carbon-carbon bonds between different organic fragments. nih.gov The reaction of Grignard reagents with esters leads to the formation of tertiary alcohols, where two of the alkyl or aryl groups attached to the alcohol carbon originate from the Grignard reagent. mnstate.edu The versatility of these reactions underscores the enduring importance of organomagnesium compounds in both academic and industrial chemical synthesis. wisc.edu
Contextualization of Bromo(6-phenylhexyl)magnesium within the Class of Alkyl/Aryl Grignard Reagents
Bromo(6-phenylhexyl)magnesium is a specific example of a Grignard reagent, falling into the category of primary alkylmagnesium halides. Its structure consists of a six-carbon alkyl chain with a phenyl group at one end and the magnesium bromide moiety at the other.
| Property | Value |
|---|---|
| Chemical Formula | C12H17BrMg |
| Molar Mass | 265.47 g/mol |
| Synonyms | (6-Phenylhexyl)magnesium bromide |
Synthesis and Reactivity
The synthesis of bromo(6-phenylhexyl)magnesium would typically involve the reaction of 6-bromo-1-phenylhexane with magnesium metal in a suitable aprotic ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.org As with the preparation of most Grignard reagents, the reaction requires anhydrous conditions, as any moisture would lead to the protonation of the Grignard reagent and the formation of the corresponding alkane (1-phenylhexane). mnstate.edu The magnesium metal surface may also require activation, often achieved by the addition of a small amount of iodine or 1,2-dibromoethane. wikipedia.orgyoutube.com
As a primary alkyl Grignard reagent, bromo(6-phenylhexyl)magnesium is expected to be a strong nucleophile and a strong base. The phenyl group is sufficiently removed from the carbon-magnesium bond, so it is not expected to exert a significant electronic influence on the reactivity of the Grignard center. Its reactions would be characteristic of other primary alkyl Grignard reagents. For instance, it would react with:
Aldehydes to form secondary alcohols.
Ketones to yield tertiary alcohols.
Carbon dioxide to produce 7-phenylheptanoic acid after acidic workup.
Esters to generate tertiary alcohols.
Structure
3D Structure of Parent
Properties
CAS No. |
195304-57-5 |
|---|---|
Molecular Formula |
C12H17BrMg |
Molecular Weight |
265.47 g/mol |
IUPAC Name |
magnesium;hexylbenzene;bromide |
InChI |
InChI=1S/C12H17.BrH.Mg/c1-2-3-4-6-9-12-10-7-5-8-11-12;;/h5,7-8,10-11H,1-4,6,9H2;1H;/q-1;;+2/p-1 |
InChI Key |
BKQQOLHDRHCWBU-UHFFFAOYSA-M |
Canonical SMILES |
[CH2-]CCCCCC1=CC=CC=C1.[Mg+2].[Br-] |
Origin of Product |
United States |
Reactivity and Transformations Involving Bromo 6 Phenylhexyl Magnesium in Organic Synthesis
Nucleophilic Addition Reactions
The primary mode of reactivity for bromo(6-phenylhexyl)magnesium is nucleophilic addition to electrophilic carbon atoms, particularly those in carbonyl groups and epoxides. masterorganicchemistry.comorganic-chemistry.orglibretexts.org
Additions to Carbonyl Compounds: Aldehydes, Ketones, and Esters
Grignard reagents, such as bromo(6-phenylhexyl)magnesium, readily attack the electrophilic carbon of the carbonyl group in aldehydes and ketones. youtube.commasterorganicchemistry.comlibretexts.org This addition leads to the formation of a tetrahedral alkoxide intermediate, which upon acidic workup, yields an alcohol. libretexts.orgyoutube.com The reaction with aldehydes produces secondary alcohols, while ketones yield tertiary alcohols. organic-chemistry.org
The reaction with esters proceeds through a double addition mechanism. masterorganicchemistry.comchemistrysteps.com The initial nucleophilic addition results in the formation of a ketone intermediate after the elimination of an alkoxy group. This newly formed ketone is more reactive than the starting ester and rapidly undergoes a second addition with another equivalent of the Grignard reagent to form a tertiary alcohol. chemistrysteps.com Consequently, two of the alkyl groups on the resulting tertiary alcohol originate from the Grignard reagent. masterorganicchemistry.com
Table 1: Nucleophilic Addition of Bromo(6-phenylhexyl)magnesium to Carbonyl Compounds
| Carbonyl Substrate | Intermediate | Final Product (after workup) |
|---|---|---|
| Aldehyde (R-CHO) | Tetrahedral Alkoxide | Secondary Alcohol (R-CH(OH)-(CH₂)₆-Ph) |
| Ketone (R-CO-R') | Tetrahedral Alkoxide | Tertiary Alcohol (R-R'C(OH)-(CH₂)₆-Ph) |
| Ester (R-COOR') | Ketone | Tertiary Alcohol ((Ph-(CH₂)₆)₂-C(OH)-R) |
Ring-Opening Reactions of Epoxides
Bromo(6-phenylhexyl)magnesium can also act as a nucleophile in the ring-opening of epoxides. The reaction typically proceeds via an SN2 mechanism, where the nucleophilic 6-phenylhexyl group attacks one of the carbon atoms of the epoxide ring, leading to the cleavage of a carbon-oxygen bond. masterorganicchemistry.com The attack generally occurs at the less sterically hindered carbon of the epoxide. This reaction is a valuable method for forming carbon-carbon bonds while introducing a hydroxyl group into the molecule. Following the nucleophilic attack, an acidic workup is required to protonate the resulting alkoxide and yield the final alcohol product.
Reactions with Nitriles and Other Multiple Bonds (C-N, C-O, C-S)
The reaction of bromo(6-phenylhexyl)magnesium with nitriles provides a pathway to synthesize ketones. The nucleophilic 6-phenylhexyl group adds to the electrophilic carbon of the nitrile, forming a metalloimine intermediate. organic-chemistry.org Subsequent hydrolysis of this intermediate yields a ketone. This method is particularly useful for producing unsymmetrical ketones. organic-chemistry.org
Cross-Coupling Reactions of Organomagnesium Reagents
Beyond nucleophilic additions, bromo(6-phenylhexyl)magnesium can participate in cross-coupling reactions, typically catalyzed by transition metals, to form carbon-carbon bonds between two different organic fragments.
Iron-Catalyzed Cross-Coupling with Organic Halides
Iron-catalyzed cross-coupling reactions have emerged as a cost-effective and environmentally friendly alternative to traditional palladium- and nickel-based methods. organic-chemistry.orgacs.org These reactions can efficiently couple Grignard reagents like bromo(6-phenylhexyl)magnesium with various organic halides (alkyl and aryl). acs.orgnih.gov Catalysts such as tris(acetylacetonato)iron(III) (Fe(acac)₃) have proven effective. acs.org
The generally accepted mechanism involves the in-situ reduction of the iron(III) precatalyst by the Grignard reagent to a low-valent iron species. acs.org This active catalyst then undergoes oxidative addition with the organic halide. A subsequent transmetalation step, where the 6-phenylhexyl group is transferred from magnesium to the iron center, is followed by reductive elimination to yield the cross-coupled product and regenerate the catalytic species. acs.orgresearchgate.netresearchgate.net These reactions can often be performed under mild conditions and tolerate a range of functional groups. organic-chemistry.orgacs.org
Table 2: Iron-Catalyzed Cross-Coupling of Bromo(6-phenylhexyl)magnesium
| Organic Halide (R-X) | Iron Catalyst | Typical Solvent | Product |
|---|---|---|---|
| Primary Alkyl Bromide | Fe(acac)₃ | Diethyl ether | R-(CH₂)₆-Ph |
| Secondary Alkyl Bromide | Fe(acac)₃ | Diethyl ether | R-(CH₂)₆-Ph |
| Aryl Halide | [Li(tmeda)]₂[Fe(C₂H₄)₄] | THF/NMP | Ar-(CH₂)₆-Ph |
Copper-Catalyzed Coupling Reactions
Copper catalysts are also widely employed for the cross-coupling of Grignard reagents. gatech.edunih.gov Copper(I) salts, in particular, can facilitate the coupling of bromo(6-phenylhexyl)magnesium with organic halides. organic-chemistry.org The mechanism is thought to involve the formation of an organocopper intermediate via transmetalation between the Grignard reagent and the copper catalyst. gatech.eduacs.org This intermediate then reacts with the organic halide in a step that resembles an SN2 displacement to form the final coupled product. organic-chemistry.orgacs.org
Copper-catalyzed methods are effective for a variety of coupling partners, including the challenging C(sp³)–C(sp³) bond formations. nih.govacs.org The choice of ligands and additives can be crucial for achieving high yields and selectivity in these reactions. organic-chemistry.org
Nickel- and Palladium-Catalyzed Coupling Variants
Bromo(6-phenylhexyl)magnesium is an effective coupling partner in nickel- and palladium-catalyzed cross-coupling reactions, commonly known as Kumada-Tamao-Corriu coupling. arkat-usa.org These reactions are fundamental for the formation of new carbon-carbon bonds, particularly between sp2-hybridized carbon atoms of aryl or vinyl halides and the sp3-hybridized carbon of the Grignard reagent. wikipedia.orgorganic-chemistry.org The catalytic cycle for both nickel and palladium is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.org
Initially, a low-valent nickel(0) or palladium(0) species undergoes oxidative addition to an organic halide (R-X), forming a metal(II) intermediate. wikipedia.org Subsequently, transmetalation occurs where the 6-phenylhexyl group from the bromo(6-phenylhexyl)magnesium is transferred to the metal center, displacing the halide. The final step is reductive elimination, where the two organic groups are coupled together to form the new carbon-carbon bond, and the metal catalyst is regenerated in its low-valent state, allowing the catalytic cycle to continue. wikipedia.org
The choice of catalyst, either nickel or palladium, can influence the reaction's scope and efficiency. Nickel catalysts are often favored for their lower cost and high reactivity, particularly in the coupling of less reactive organic halides like chlorides. rsc.orgacs.org Palladium catalysts, while more expensive, often exhibit broader functional group tolerance and can operate under milder reaction conditions. acs.orgacs.org The use of specific phosphine (B1218219) ligands is crucial in modulating the reactivity and stability of the metal catalyst, thereby enhancing the yield and selectivity of the cross-coupling reaction. acs.org
Table 1: Representative Nickel- and Palladium-Catalyzed Cross-Coupling Reactions with Bromo(6-phenylhexyl)magnesium
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Product | Yield (%) |
| 1 | Bromobenzene | NiCl₂ (5) | dppp (5) | THF | 60 | 1-phenyl-6-phenylhexane | 85 |
| 2 | 4-Chloroanisole | Pd(PPh₃)₄ (2) | - | Dioxane | 100 | 1-(4-methoxyphenyl)-6-phenylhexane | 92 |
| 3 | Iodobenzene | Ni(acac)₂ (5) | dppe (5) | THF | 25 | 1-phenyl-6-phenylhexane | 88 |
| 4 | 2-Bromopyridine | Pd₂(dba)₃ (2) | XPhos (4) | Toluene | 80 | 2-(6-phenylhexyl)pyridine | 90 |
Note: The data in this table is illustrative of typical Kumada coupling reactions and represents plausible outcomes for the specified reactants.
Regio- and Stereoselective Conjugate Additions
Bromo(6-phenylhexyl)magnesium can participate in 1,4-conjugate addition reactions to α,β-unsaturated carbonyl compounds, a powerful method for carbon-carbon bond formation. acs.orgpnas.org In the absence of a catalyst, Grignard reagents can add to either the carbonyl carbon (1,2-addition) or the β-carbon (1,4-addition). The regioselectivity of this addition is influenced by several factors, including the structure of the Grignard reagent, the substrate, and the reaction conditions. organic-chemistry.orgacs.org
For α,β-unsaturated ketones, the addition of bromo(6-phenylhexyl)magnesium can lead to a mixture of 1,2- and 1,4-adducts. However, the use of a copper catalyst, such as copper(I) iodide or copper(I) bromide, dramatically favors the 1,4-addition pathway. pnas.orgresearchgate.net The mechanism is believed to involve the formation of a Gilman-like organocuprate species in situ, which then undergoes selective 1,4-addition to the enone.
The stereoselectivity of the conjugate addition can be controlled by employing chiral ligands in conjunction with the copper catalyst. Chiral phosphine ligands, such as those based on BINAP or ferrocenyl diphosphines, have been shown to induce high levels of enantioselectivity in the conjugate addition of Grignard reagents to cyclic and acyclic enones. acs.orgresearchgate.net This allows for the creation of new stereocenters with a high degree of control.
Table 2: Copper-Catalyzed Conjugate Addition of Bromo(6-phenylhexyl)magnesium to α,β-Unsaturated Carbonyls
| Entry | Substrate | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Major Product | Regioselectivity (1,4:1,2) |
| 1 | Cyclohex-2-en-1-one | CuI (5) | - | THF | -20 | 3-(6-phenylhexyl)cyclohexan-1-one | >98:2 |
| 2 | Methyl vinyl ketone | CuBr·SMe₂ (5) | - | Et₂O | -40 | 7-phenylundecan-2-one | >95:5 |
| 3 | Chalcone | CuCN (10) | - | THF/DMS | 0 | 1,3-diphenyl-4-(6-phenylhexyl)butan-1-one | >99:1 |
| 4 | Cyclopent-2-en-1-one | CuI (5) | (R)-Tol-BINAP (6) | Toluene | -78 | (R)-3-(6-phenylhexyl)cyclopentan-1-one | >98:2 (94% ee) |
Note: The data in this table is illustrative and based on established principles of copper-catalyzed conjugate additions of Grignard reagents.
Formation of Carbon-Heteroatom Bonds
Beyond the formation of carbon-carbon bonds, bromo(6-phenylhexyl)magnesium serves as a valuable reagent for the synthesis of compounds containing carbon-heteroatom bonds. This is typically achieved through the reaction of the Grignard reagent with various heteroatomic electrophiles.
Synthesis of Organometalloid and Other Organometallic Compounds
Bromo(6-phenylhexyl)magnesium is a key starting material for the synthesis of organometalloid compounds, particularly those of silicon and tin. The reaction of the Grignard reagent with a halosilane, such as tetrachlorosilane (B154696) or an alkylchlorosilane, results in the formation of a new silicon-carbon bond. scienceinfo.comgelest.com The extent of alkylation can be controlled by the stoichiometry of the reactants. For instance, reacting one equivalent of bromo(6-phenylhexyl)magnesium with an excess of tetrachlorosilane would predominantly yield (6-phenylhexyl)trichlorosilane. Conversely, using an excess of the Grignard reagent can lead to the formation of tetra(6-phenylhexyl)silane. gelest.com
Similarly, organotin compounds can be prepared by reacting bromo(6-phenylhexyl)magnesium with tin halides like tin(IV) chloride. wikipedia.orggelest.com These reactions provide a straightforward route to a variety of organotin compounds, which are useful intermediates in organic synthesis, particularly in Stille cross-coupling reactions. wikipedia.org
Table 3: Synthesis of Organometalloid Compounds from Bromo(6-phenylhexyl)magnesium
| Entry | Electrophile | Stoichiometry (Grignard:Electrophile) | Solvent | Product | Yield (%) |
| 1 | SiCl₄ | 1:1.2 | THF | Trichloro(6-phenylhexyl)silane | 75 |
| 2 | Me₂SiCl₂ | 1:1 | Et₂O | Chloro(dimethyl)(6-phenylhexyl)silane | 80 |
| 3 | SnCl₄ | 4:1 | Toluene | Tetra(6-phenylhexyl)stannane | 70 |
| 4 | Ph₂PCl | 1:1 | THF | Diphenyl(6-phenylhexyl)phosphine | 85 |
Note: The data in this table is illustrative of typical reactions for the formation of organometalloid compounds using Grignard reagents.
Functional Group Interconversions facilitated by Magnesium, bromo(6-phenylhexyl)-
The nucleophilic character of bromo(6-phenylhexyl)magnesium allows it to be a key reagent in various functional group interconversions. A classic example is its reaction with esters. The addition of two equivalents of the Grignard reagent to an ester leads to the formation of a tertiary alcohol. commonorganicchemistry.comchemistrysteps.com The reaction proceeds through the initial formation of a ketone, which is more reactive towards the Grignard reagent than the starting ester and thus reacts further to yield the tertiary alcohol after an aqueous workup. chemistrysteps.com It is generally difficult to stop the reaction at the ketone stage. commonorganicchemistry.com
Another important transformation is the reaction of bromo(6-phenylhexyl)magnesium with nitriles. This reaction provides a route to ketones after acidic hydrolysis of the intermediate imine. commonorganicchemistry.com This method is complementary to the reaction with esters, as it allows for the synthesis of ketones from a different class of starting materials.
Advanced Reactivity Profiles
The utility of bromo(6-phenylhexyl)magnesium is further highlighted by its behavior in more complex scenarios involving competitive reactions, where chemoselectivity and regioselectivity are of paramount importance.
Chemoselectivity and Regioselectivity in Competitive Reactions
Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another in a multifunctional molecule. Bromo(6-phenylhexyl)magnesium exhibits predictable chemoselectivity based on the relative reactivity of different electrophilic functional groups. For instance, in a molecule containing both a ketone and an ester functional group, the Grignard reagent will preferentially react with the more electrophilic ketone carbonyl. chemistrysteps.comreddit.com However, as noted earlier, the ketone formed from the reaction with an ester is also highly reactive, leading to double addition. chemistrysteps.com
Regioselectivity, the preference for reaction at one position over another, is a key consideration in reactions of bromo(6-phenylhexyl)magnesium with substrates possessing multiple electrophilic sites. An example is the reaction with epoxides, where the Grignard reagent typically attacks the less sterically hindered carbon atom of the epoxide ring in an Sₙ2-type mechanism. masterorganicchemistry.com In the case of α,β-unsaturated systems, as discussed in section 3.2.4, the regioselectivity (1,2- vs. 1,4-addition) can be effectively controlled by the use of copper catalysts. organic-chemistry.orgacs.org
The presence of both a long alkyl chain and a terminal phenyl group in bromo(6-phenylhexyl)magnesium does not significantly alter these fundamental reactivity patterns, which are primarily dictated by the nucleophilic carbon attached to the magnesium atom. The steric bulk of the 6-phenylhexyl group may influence the rate of reaction but generally does not override the inherent electronic preferences of the functional groups involved.
Lack of Specific Research Data Hinders Detailed Analysis of Bromo(6-phenylhexyl)magnesium Reactivity
Despite a comprehensive search of available scientific literature, specific research findings and detailed data concerning the reactivity and transformations of bromo(6-phenylhexyl)magnesium, particularly in the context of the role of additives and ligands, are not available. General principles of Grignard reagent chemistry suggest that additives and ligands would play a significant role in modulating the reactivity of this specific compound; however, without direct experimental evidence, a detailed and scientifically accurate discussion focused solely on bromo(6-phenylhexyl)magnesium cannot be provided.
The reactivity of Grignard reagents is fundamentally influenced by the Schlenk equilibrium, which describes the balance between the alkylmagnesium halide (RMgX) and its corresponding diorganomagnesium (R₂Mg) and magnesium dihalide (MgX₂) species. Additives and ligands can significantly shift this equilibrium and alter the structure of the Grignard reagent in solution, thereby tuning its reactivity and selectivity.
General Role of Additives:
Salts such as lithium chloride (LiCl) are known to have a profound effect on the reactivity of Grignard reagents. By forming higher-order aggregates, LiCl can break down the polymeric clusters of Grignard reagents, leading to more soluble and reactive monomeric species. This "turbo-Grignard" effect, as it is often called, can enhance the rate of reactions and improve yields, particularly in challenging cases. It is plausible that LiCl would have a similar beneficial effect on the reactivity of bromo(6-phenylhexyl)magnesium, potentially leading to more efficient reactions under milder conditions.
Chelating agents like N,N,N',N'-tetramethylethylenediamine (TMEDA) can also modulate Grignard reagent reactivity. By coordinating to the magnesium center, TMEDA can alter the electronic environment and steric accessibility of the carbanionic center. This can influence the regioselectivity and stereoselectivity of reactions and is particularly important in transition metal-catalyzed cross-coupling reactions where the Grignard reagent acts as a nucleophile.
General Role of Ligands in Cross-Coupling Reactions:
In the context of transition metal-catalyzed cross-coupling reactions, such as the Kumada, Suzuki, or Negishi couplings, ligands play a pivotal role in controlling the outcome of the reaction. Phosphine ligands and N-heterocyclic carbenes (NHCs) are commonly employed to stabilize the metal catalyst and facilitate the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).
The electronic and steric properties of these ligands can be fine-tuned to optimize the reaction for a specific substrate. For instance, bulky, electron-rich phosphine ligands are often effective in promoting the oxidative addition of aryl or alkyl halides to the metal center and facilitating the reductive elimination of the final product. While it is expected that such ligands would be crucial for successful cross-coupling reactions involving bromo(6-phenylhexyl)magnesium, the absence of specific studies on this compound prevents a detailed discussion of optimal ligand choice and its impact on reaction yields and selectivity.
Due to the lack of specific experimental data for bromo(6-phenylhexyl)magnesium, it is not possible to provide the detailed research findings and data tables as requested. The discussion above is based on the general principles of Grignard reagent chemistry and is intended to provide a hypothetical framework for how additives and ligands might influence the reactivity of the specified compound.
Applications of Bromo 6 Phenylhexyl Magnesium in Complex Molecular Synthesis
Stereoselective Synthesis of Bioactive Compounds
The controlled synthesis of stereoisomers is critical in the development of bioactive compounds, as different stereoisomers can exhibit vastly different biological activities.
In theory, Bromo(6-phenylhexyl)magnesium could be employed in diastereoselective and enantioselective transformations. The addition of the 6-phenylhexyl group to a prochiral carbonyl compound, for instance, would generate a new stereocenter. To control the stereochemical outcome, chiral auxiliaries or chiral ligands are typically employed. For example, the use of chiral ligands, such as (-)-sparteine, has been shown to induce high enantioselectivity in the reaction of Grignard reagents with various electrophiles. The choice of solvent and reaction conditions can also significantly influence the stereoselectivity of such transformations.
Table 1: Theoretical Stereoselective Reactions with Bromo(6-phenylhexyl)magnesium
| Electrophile | Chiral Ligand/Auxiliary | Potential Product | Stereochemical Control |
| Prochiral Aldehyde | Chiral Amino Alcohol | Chiral Secondary Alcohol | Ligand-controlled facial selectivity |
| Prochiral Ketone | (-)-Sparteine | Chiral Tertiary Alcohol | Enantioselective addition |
| Chiral Epoxide | None (Substrate Control) | Chiral Alcohol | Diastereoselective ring-opening |
This table is a theoretical representation and is not based on published data for Bromo(6-phenylhexyl)magnesium.
Bromo(6-phenylhexyl)magnesium could theoretically be used to construct chiral homologated alcohols and polyols. Reaction with epoxides, for example, is a common strategy for adding a two-carbon unit and generating a new alcohol functionality. The reaction of Bromo(6-phenylhexyl)magnesium with a chiral epoxide would result in a diastereoselective ring-opening, leading to the formation of a chiral alcohol with an extended carbon chain. The synthesis of polyols often involves the iterative application of such reactions or the use of protected polyol precursors.
Synthesis of Natural Product Scaffolds and Derivatives
The 6-phenylhexyl moiety is a structural motif that could be incorporated into various natural product scaffolds to create novel derivatives with potentially altered or enhanced biological activities.
Pyranone skeletons are present in a wide range of natural products. The 6-phenylhexyl group could be introduced into a pyranone scaffold via the reaction of Bromo(6-phenylhexyl)magnesium with a suitable electrophilic position on a pyranone precursor. For instance, addition to a carbonyl group or a conjugate addition to an α,β-unsaturated system on the pyranone ring could be envisioned.
The synthesis of molecules containing long-chain alkyl-aryl functionalities often relies on cross-coupling reactions. Bromo(6-phenylhexyl)magnesium could serve as a nucleophilic partner in such reactions, for example, in Kumada or Negishi cross-coupling reactions with aryl or vinyl halides, catalyzed by transition metals like nickel or palladium. This would allow for the direct connection of the 6-phenylhexyl unit to other complex molecular fragments.
Precursor for Advanced Organic Building Blocks
Beyond its direct use in carbon-carbon bond formation, Bromo(6-phenylhexyl)magnesium can serve as a precursor for other valuable synthetic intermediates. For instance, reaction with an appropriate electrophile can introduce a new functional group at the terminus of the 6-phenylhexyl chain, creating a bifunctional building block.
Table 2: Theoretical Elaboration of Bromo(6-phenylhexyl)magnesium into Advanced Building Blocks
| Reagent | Resulting Functional Group | Potential Building Block |
| CO₂ followed by acidic workup | Carboxylic Acid | 7-Phenylheptanoic acid |
| Formaldehyde (B43269) | Primary Alcohol | 7-Phenylheptan-1-ol |
| SO₂ followed by oxidation | Sulfonic Acid | 6-Phenylhexane-1-sulfonic acid |
This table is a theoretical representation and is not based on published data for Bromo(6-phenylhexyl)magnesium.
Mechanistic Investigations of Reactions Involving Bromo 6 Phenylhexyl Magnesium and Organomagnesium Species
The Schlenk Equilibrium and Solution State Dynamics
The nature of Grignard reagents in solution is more complex than the simple formula RMgX suggests. researchgate.net In ethereal solvents, a dynamic equilibrium, known as the Schlenk equilibrium, exists where the Grignard reagent disproportionates into dialkylmagnesium (R₂Mg) and magnesium halide (MgX₂) species. wikipedia.orgwikipedia.org
2 RMgX ⇌ MgR₂ + MgX₂ wikipedia.org
The position of this equilibrium is influenced by several factors, including the nature of the organic group (R), the halogen (X), the solvent, and the concentration. wikipedia.org For bromo(6-phenylhexyl)magnesium, the equilibrium in a solvent like tetrahydrofuran (B95107) (THF) would involve the following species:
2 (C₆H₅(CH₂)₆)MgBr ⇌ (C₆H₅(CH₂)₆)₂Mg + MgBr₂
Aggregation Behavior of Grignard Reagents in Ethereal Solvents
In ethereal solvents like diethyl ether and THF, Grignard reagents are known to form various aggregated species, including monomers, dimers, and higher oligomers. wikipedia.orgacs.org The extent of aggregation is dependent on factors such as the concentration of the Grignard reagent, the nature of the alkyl or aryl group, the halogen, and the solvent itself. acs.org Halide substituents have a tendency to form bridges between magnesium atoms, leading to these aggregated structures. researchgate.net
Influence of Solvent Coordination on Organomagnesium Speciation
Ethereal solvents play a crucial role in stabilizing Grignard reagents by coordinating to the magnesium center. youtube.comleah4sci.com The oxygen atoms of the ether molecules act as Lewis bases, donating electron density to the electron-deficient magnesium atom. youtube.com This coordination is essential for the formation and stability of the Grignard reagent in solution. byjus.com
The nature of the ethereal solvent significantly influences the position of the Schlenk equilibrium and the degree of aggregation. acs.org Solvents with stronger coordinating ability, such as THF, tend to favor the formation of monomeric Grignard species. wikipedia.org In contrast, less coordinating solvents like diethyl ether can lead to a higher degree of aggregation. acs.org
Computational studies have highlighted the dynamic nature of solvent coordination. ucl.ac.ukacs.org The exchange of solvent molecules on the magnesium center is a key factor in the ligand exchange processes that occur during the Schlenk equilibrium. acs.org For the reaction to proceed, a less stable, asymmetrically solvated dinuclear species is often required to facilitate ligand exchange or product dissociation. ucl.ac.ukacs.org This dynamic interplay between the solvent and the organomagnesium species is a critical aspect of their reactivity. ucl.ac.ukacs.org
Reaction Pathways and Transition States
The reactions of Grignard reagents, including bromo(6-phenylhexyl)magnesium, can proceed through different mechanistic pathways. The specific pathway is often dependent on the substrate, the reaction conditions, and the nature of the Grignard reagent itself.
Concerted vs. Single Electron Transfer (SET) Mechanisms in Carbon-Carbon Bond Formation
The addition of Grignard reagents to carbonyl compounds is a fundamental carbon-carbon bond-forming reaction. wikipedia.org Two primary mechanisms have been proposed for this reaction: a concerted polar mechanism and a stepwise single electron transfer (SET) mechanism. acs.orgorganic-chemistry.org
In the concerted polar mechanism , the nucleophilic carbon of the Grignard reagent directly attacks the electrophilic carbonyl carbon, proceeding through a cyclic transition state. wikipedia.org This is generally the favored pathway for reactions with aldehydes and less sterically hindered ketones. organic-chemistry.org
The single electron transfer (SET) mechanism involves the transfer of an electron from the Grignard reagent to the carbonyl compound, forming a radical ion pair. wikipedia.orgacs.org This pathway is more likely with sterically hindered ketones and substrates with low reduction potentials. acs.orgorganic-chemistry.org The presence of radical coupling byproducts can be evidence for an operative SET mechanism. wikipedia.org Recent computational studies suggest that the operative mechanism is substrate-dependent, with the reduction potential of the carbonyl compound being a key determining factor. wikipedia.org
The choice between these pathways for bromo(6-phenylhexyl)magnesium would depend on the specific carbonyl substrate it is reacting with.
Ligand Exchange and Transmetalation Processes
Organomagnesium compounds can undergo ligand exchange and transmetalation reactions. Ligand exchange is a fundamental process within the Schlenk equilibrium, where alkyl/aryl groups and halogens are redistributed between magnesium centers. nih.gov
Transmetalation involves the transfer of an organic group from magnesium to another metal. lamission.eduyoutube.com This process is particularly important in metal-catalyzed cross-coupling reactions. numberanalytics.com For a transmetalation to occur, a less polar carbon-metal bond is typically formed. lamission.eduyoutube.com For example, bromo(6-phenylhexyl)magnesium can react with a metal salt like copper iodide to form an organocuprate, which can then participate in coupling reactions. youtube.com Another example is the halogen-magnesium exchange, where a pre-formed Grignard reagent transfers its magnesium to an organic halide, a method that tolerates many functional groups. wikipedia.org
Role of Metal Catalysts in Reaction Mechanisms
While Grignard reagents are highly reactive on their own, their reactivity and selectivity can be significantly enhanced and modified by the use of metal catalysts. byjus.com Transition metal catalysts are commonly employed in cross-coupling reactions involving Grignard reagents. numberanalytics.com
The general mechanism for these catalyzed reactions often involves a catalytic cycle with the following key steps:
Oxidative Addition: The transition metal catalyst undergoes oxidative addition with an organic halide. numberanalytics.com
Transmetalation: The resulting organometallic complex then undergoes transmetalation with the Grignard reagent, such as bromo(6-phenylhexyl)magnesium. numberanalytics.com
Reductive Elimination: The new organometallic complex then undergoes reductive elimination to form the final coupled product and regenerate the catalyst. numberanalytics.com
Commonly used catalysts include nickel and palladium for Kumada-Corriu coupling, and iron-based catalysts for other coupling reactions. byjus.comnumberanalytics.com The choice of catalyst can influence the reaction pathway and the nature of the products formed. For instance, certain catalysts can promote the formation of biaryl compounds from aryl Grignard reagents. acs.org
Oxidative Addition and Reductive Elimination in Catalytic Cycles
Catalytic cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. A common feature of many of these catalytic cycles, particularly those involving transition metals like palladium and nickel, is the sequential process of oxidative addition and reductive elimination. numberanalytics.comlibretexts.org Grignard reagents, including bromo(6-phenylhexyl)magnesium, can play a crucial role as the organometallic nucleophile in these cycles. youtube.com
The generalized catalytic cycle typically begins with a low-valent transition metal catalyst, often Pd(0) or Ni(0). The first key step is oxidative addition , where the organic halide (e.g., an aryl or vinyl halide) reacts with the metal center. This process involves the insertion of the metal into the carbon-halogen bond, leading to an increase in both the oxidation state and the coordination number of the metal. libretexts.orglibretexts.org For instance, a Pd(0) complex is oxidized to a Pd(II) species.
Following oxidative addition, a transmetalation step occurs. In this stage, the organomagnesium reagent, such as bromo(6-phenylhexyl)magnesium, transfers its organic group (the 6-phenylhexyl group) to the transition metal center, displacing the halide. This step forms a diorganometal complex. numberanalytics.comyoutube.com
The final key step of the catalytic cycle is reductive elimination . In this process, the two organic groups attached to the metal center couple and are eliminated from the coordination sphere, forming the new carbon-carbon bond of the desired product. This step simultaneously reduces the metal's oxidation state back to its initial low-valent state (e.g., Pd(II) to Pd(0)), thus regenerating the active catalyst, which can then enter another cycle. libretexts.org For reductive elimination to occur, the two ligands to be coupled must typically be in a cis orientation on the metal center. libretexts.org
The nature of the alkyl group on the Grignard reagent can influence the efficiency of these steps. While specific mechanistic studies on bromo(6-phenylhexyl)magnesium are not extensively documented, general principles suggest that the long, flexible hexyl chain could introduce steric effects. However, the steric hindrance is primarily associated with the alpha- and beta-positions of the alkyl group. The linear nature of the 6-phenylhexyl chain may not impose significant steric hindrance at the metal center during the transmetalation and reductive elimination steps. The reactivity of alkyl halides with magnesium to form the Grignard reagent itself is known to be influenced by the size of the alkyl group, with bulkier groups sometimes presenting more difficulty in formation. quora.com
Table 1: Key Steps in a Generic Palladium-Catalyzed Cross-Coupling Reaction
| Step | Description | Change in Metal Oxidation State |
| Oxidative Addition | The Pd(0) catalyst inserts into the R-X bond of an organic halide. | Pd(0) → Pd(II) |
| Transmetalation | The organomagnesium reagent (R'-MgX) transfers its organic group (R') to the palladium center. | No change |
| Isomerization | The complex may rearrange to bring the two organic groups (R and R') into a cis position. | No change |
| Reductive Elimination | The two organic groups (R and R') couple and are eliminated, forming the R-R' product. | Pd(II) → Pd(0) |
This table presents a generalized sequence of events in a typical palladium-catalyzed cross-coupling reaction involving a Grignard reagent.
Formation and Reactivity of Metal-Magnesium Ate Complexes
Organomagnesium ate complexes are highly reactive species formed by the reaction of a Grignard reagent with an organolithium, organosodium, or organopotassium compound. These complexes, which possess a central magnesium atom with a formal negative charge, exhibit enhanced nucleophilicity compared to the parent Grignard or organolithium reagents. nih.gov
The formation of a magnesium ate complex can be represented by the general reaction:
R₂Mg + R'M → [R₂R'Mg]⁻M⁺ (where M = Li, Na, K)
Alternatively, they can be prepared from a Grignard reagent:
RMgX + 2R'Li → [R(R')₂Mg]⁻Li⁺ + LiX
The structure and reactivity of these ate complexes are influenced by the nature of the organic groups and the alkali metal counterion. nih.gov Studies on mixed alkyl/alkoxide alkali-metal magnesiates have shown that even with long aliphatic chains, such as a 2-ethylhexyl group on an alkoxide ligand, stable dimeric structures can form. The choice of the alkali metal (Li, Na, or K) has a pronounced effect on the reactivity of the resulting ate complex. nih.gov For instance, potassium magnesiates have been shown to be more powerful exchange reagents than their lithium or sodium counterparts in certain systems. nih.gov
The enhanced reactivity of magnesium ate complexes is attributed to the increased "ate" character, which makes the organic groups more nucleophilic. This heightened reactivity can be harnessed in various synthetic transformations, including challenging alkyl-alkyl cross-coupling reactions and additions to sterically hindered carbonyl compounds.
While specific research on ate complexes derived from bromo(6-phenylhexyl)magnesium is limited, it can be inferred that the formation of such a complex, for example, by reacting it with an alkyllithium, would generate a highly nucleophilic "6-phenylhexyl" species. The general structure of such an ate complex would involve a central magnesium atom bonded to three organic ligands, with an associated alkali metal cation.
Table 2: Comparison of Reactivity in Related Magnesiate Systems
| Magnesiate System | Reactivity Observation | Reference |
| Potassium Magnesiate | More powerful exchange reagent compared to Li/Na analogues. | nih.gov |
| Mixed Alkyl/Alkoxide Magnesiate | Stability and final products are dependent on the nature of the alkoxide ligand. | nih.gov |
| Allyl Magnesium Ate Complexes | Exhibit higher reaction rates in polymerization compared to monometallic species. | acs.org |
This table summarizes findings from studies on various magnesium ate complexes, illustrating the impact of the constituent metals and ligands on reactivity.
The phenyl group at the terminus of the hexyl chain in bromo(6-phenylhexyl)magnesium could potentially influence the electronic properties and stability of the corresponding ate complex through long-range electronic effects, although this is generally considered to be a minor influence compared to the immediate steric and electronic environment of the magnesium center.
Computational and Theoretical Approaches to Organomagnesium Chemistry
Density Functional Theory (DFT) Studies of Reaction Mechanisms
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the mechanisms of Grignard reactions, providing detailed information about the energetics and key structures involved.
DFT calculations are instrumental in mapping the potential energy surface (PES) of reactions involving Grignard reagents. nih.gov This allows for the identification of transition states, intermediates, and the determination of activation energy barriers, which govern the reaction kinetics. researchgate.net Studies on model systems, such as the reaction of methylmagnesium halides with various carbonyl compounds, have revealed complex reaction pathways.
For instance, research has shown that the reaction can proceed through different mechanisms, including a polar, four-centered transition state or a single-electron transfer (SET) process. The preferred pathway is often dependent on factors like the steric bulk of the alkyl group. researchgate.net In a polar mechanism, a concerted, four-centered formation of strong O-Mg and C-C bonds occurs. researchgate.net Conversely, for bulkier groups where C-C bond formation is sterically hindered, a stepwise SET process involving the formation of a diradical intermediate may be favored. researchgate.net
DFT calculations on iron-catalyzed cross-coupling reactions with alkyl Grignard reagents have identified a three-step catalytic cycle: oxidative addition, addition, and reductive elimination, with the final reductive elimination step being rate-limiting. acs.orgnih.gov The energy barrier for this rate-limiting step was calculated to be approximately 28-30 kcal/mol. nih.gov
Table 1: Calculated Energetic Barriers for Model Grignard Reactions using DFT
| Reaction / Process | Model System | Calculated Energy Barrier (kcal/mol) | Key Finding |
|---|---|---|---|
| Reductive Elimination | [Ar-(n-hexyl)-Fe(MgBr)₂] | 28.13 (in THF) | Identified as the rate-limiting step in an iron-catalyzed cross-coupling reaction. nih.gov |
| Alkene Formation (Byproduct) | 5FeIIBrPh(SciOPP) + Bromocycloheptane | 25.2 | Formation of alkene byproduct is kinetically favorable over the desired cross-coupling product. mdpi.com |
| Nucleophilic Addition | Dimeric Methylmagnesium Chloride + Formaldehyde (B43269) | Varies | Dinuclear Grignard species are suggested to be more reactive than monomeric ones. researchgate.net |
The reactivity of (6-phenylhexyl)magnesium bromide is fundamentally linked to the nature of its carbon-magnesium bond. DFT studies, along with Natural Bond Orbital (NBO) analysis, provide a quantitative picture of the bonding and charge distribution within Grignard reagents. researchgate.net The C-Mg bond is highly polarized, with the carbon atom bearing a significant partial negative charge and the magnesium atom a partial positive charge. libretexts.orgchegg.com This charge distribution makes the organic group a potent nucleophile. libretexts.org
Energy partitioning analysis (EPA) on model organometallic complexes shows that metal-carbon bonds possess a high degree of electrostatic character, often exceeding 50%, with the remainder being covalent. acs.org This polarity is central to the Grignard reagent's ability to attack the electrophilic carbon of a carbonyl group. libretexts.org
Table 2: Illustrative Charge Distribution in a Model Grignard Reagent
| Atom/Group | Partial Charge | Significance |
|---|---|---|
| Alkyl Carbon (R-CH₂-MgX) | Partial Negative (δ-) | The carbon atom acts as a strong nucleophile or carbanion-like species. libretexts.orgyoutube.com |
| Magnesium (R-CH₂-MgX) | Partial Positive (δ+) | The magnesium atom is electrophilic and coordinates with solvent molecules and reactants. quizlet.com |
| Halogen (R-CH₂-MgX) | Partial Negative (δ-) | Contributes to the overall polarity and participates in bridging in dimeric structures. quizlet.com |
Ab Initio Molecular Dynamics Simulations of Solution Structures
While DFT calculations on isolated molecules are informative, the behavior of Grignard reagents in solution is complex due to interactions with solvent molecules and aggregation phenomena. Ab initio molecular dynamics (AIMD) simulations, which compute the forces on atoms "on-the-fly" from electronic structure calculations, are crucial for understanding these dynamic processes in the condensed phase. nih.govrub.denih.gov
Grignard reagents like (6-phenylhexyl)magnesium bromide exist in solution as a complex mixture of species governed by the Schlenk equilibrium. libretexts.org
2 RMgX ⇌ MgX₂ + R₂Mg
The position of this equilibrium is highly dependent on the solvent. libretexts.org Ethereal solvents such as tetrahydrofuran (B95107) (THF) and diethyl ether are essential, as they coordinate to the magnesium center, stabilizing the organomagnesium species. numberanalytics.comnih.gov AIMD simulations have shown that the dynamic exchange of these solvent molecules is key to the ligand redistribution processes in the Schlenk equilibrium. acs.org
Simulations of CH₃MgCl in THF revealed that multiple solvation structures are in equilibrium, with magnesium atoms being coordinated by two to four THF molecules. acs.org The degree of solvation influences reactivity; for example, DFT calculations have shown that including solvent effects lowers the energy barrier for key reaction steps. acs.orgnih.gov The stabilizing effect of the solvent decreases in the order MgX₂ > RMgX > R₂Mg, which influences the equilibrium position. researchgate.net
Table 3: Solvation Effects on Grignard Species
| Grignard Species | Solvent | Key Observation from Simulations |
|---|---|---|
| CH₃MgCl | THF | Multiple solvation states (2-4 THF molecules) exist in equilibrium. Solvent dynamics are crucial for the Schlenk equilibrium. acs.org |
| RMgX, R₂Mg, MgX₂ | Diethyl ether | Solvation energy decreases in the order MgX₂ > RMgX > R₂Mg, favoring the unsymmetrical RMgX species in solution. researchgate.net |
| [Ar-(n-hexyl)-Fe(MgBr)₂] | THF | The presence of THF solvent lowers the Gibbs free energy barrier for the rate-limiting reductive elimination step. nih.gov |
In solution, particularly at higher concentrations, Grignard reagents tend to form aggregates such as dimers, trimers, and even higher oligomers. libretexts.org The nature and extent of this aggregation are influenced by the solvent, temperature, and the specific organic and halide groups. libretexts.org
Computational studies have explored the structures of these aggregates, with halogen-bridged dimers being a common motif. researchgate.netnih.gov For example, DFT calculations have suggested that dinuclear Grignard moieties can be more reactive than their monomeric counterparts in certain reactions. researchgate.net AIMD simulations of CH₃MgCl in THF have elucidated the mechanism of the Schlenk equilibrium, showing that it proceeds through the formation of dinuclear species bridged by chlorine atoms. acs.org The dynamic process of solvent molecules coordinating and de-coordinating from the magnesium centers facilitates the breaking and forming of Mg-Cl and Mg-C bonds, allowing the system to transition between monomeric and dimeric states. nih.govacs.org
Advanced Computational Methodologies
The complexity of Grignard reagent solutions, with their dynamic equilibria and sensitivity to the solvent environment, presents a significant challenge for traditional computational methods. rsc.org The high computational cost of AIMD limits the time and length scales that can be simulated. youtube.com To overcome these limitations, researchers are developing and applying advanced methodologies.
Data-driven approaches, including the use of machine learning potentials, are emerging as a promising avenue. rsc.org These methods can be trained on high-fidelity ab initio data to create force fields that are both accurate and computationally efficient. This allows for larger-scale simulations to more completely explore the vast chemical space of these solutions, capturing the interplay between different species and the solvent over longer timescales. rsc.orgyoutube.com Such multi-scale modeling techniques hold the key to a more comprehensive understanding of the behavior and reactivity of organomagnesium compounds like (6-phenylhexyl)magnesium bromide. rsc.org
Machine Learning Potentials for Exploring Grignard Reaction Chemical Space
The study of Grignard reactions has been revolutionized by the application of machine learning potentials (MLPs). rsc.org These advanced computational tools offer a way to navigate the vast chemical space of Grignard reactions with quantum mechanical accuracy but at a fraction of the computational cost of traditional methods like Density Functional Theory (DFT). rsc.orgchemrxiv.org
MLPs are trained on extensive datasets of quantum chemical calculations, enabling them to accurately predict the potential energy surface of a reacting system. chemrxiv.org This allows for the simulation of molecular dynamics over longer timescales, providing insights into reaction pathways, transition states, and the influence of solvent molecules. For a compound such as Magnesium, bromo(6-phenylhexyl)-, an MLP could be developed to explore its conformational flexibility and its reactivity with various electrophiles.
A key advantage of MLPs is their ability to be generalizable. By training on a diverse set of molecules and reaction types, it is possible to create potentials that can predict the behavior of new, unstudied Grignard reagents. rsc.org This predictive power is crucial for understanding the reactivity of complex molecules like Magnesium, bromo(6-phenylhexyl)- without the need for extensive and costly laboratory experiments.
Table 1: Illustrative Data from a Machine Learning Potential for a Grignard Reaction
| Parameter | Description | Illustrative Value for a Hypothetical Reaction |
| Activation Energy (kcal/mol) | The energy barrier that must be overcome for the reaction to occur. | 15.2 |
| Reaction Enthalpy (kcal/mol) | The net change in heat content during the reaction. | -25.8 |
| Key Bond Distance (Å) | The distance between the nucleophilic carbon and the electrophilic carbon at the transition state. | 2.15 |
| Solvent Coordination Number | The average number of solvent molecules coordinated to the magnesium center. | 2.3 |
This table presents hypothetical data that could be generated by an MLP for a reaction involving a Grignard reagent. The values are for illustrative purposes to demonstrate the type of insights gained from such computational models.
Recent advancements have focused on developing "lifelong" machine learning potentials (lMLPs) that can be continuously updated with new data, improving their accuracy and applicability over time. youtube.com This approach is particularly promising for the complex and varied landscape of organomagnesium chemistry.
Quantitative On-the-Fly Calculation of Observable Properties
A significant challenge in computational chemistry is bridging the gap between theoretical calculations and experimental observables. "On-the-fly" calculations, where electronic structure calculations are performed at each step of a molecular dynamics simulation, offer a powerful solution. rsc.org This method allows for the direct simulation of spectroscopic properties and other observables that can be compared with experimental data.
For Magnesium, bromo(6-phenylhexyl)-, on-the-fly calculations could be used to predict its vibrational spectra (e.g., IR and Raman) in different solvent environments. By comparing these simulated spectra with experimental measurements, researchers can validate the accuracy of the computational model and gain a more detailed understanding of the compound's structure and bonding.
Furthermore, these calculations can elucidate the reaction mechanism by tracking changes in electronic structure throughout the reaction. For instance, they can help distinguish between a concerted polar mechanism and a stepwise single electron transfer (SET) mechanism in the reaction of a Grignard reagent with a carbonyl compound. nih.gov
Table 2: Example of On-the-Fly Calculated Properties for Magnesium, bromo(6-phenylhexyl)-
| Property | Description | Hypothetical Calculated Value |
| C-Mg Stretch (cm⁻¹) | The vibrational frequency of the carbon-magnesium bond. | ~450 |
| HOMO-LUMO Gap (eV) | The energy difference between the highest occupied and lowest unoccupied molecular orbitals, indicating reactivity. | 4.5 |
| Mulliken Charge on Mg | The partial charge on the magnesium atom, indicating its electrophilicity. | +0.85 |
| Dipole Moment (Debye) | A measure of the overall polarity of the molecule. | 5.2 |
This table provides hypothetical values for properties of Magnesium, bromo(6-phenylhexyl)- that could be determined using on-the-fly calculations. These values are illustrative and would depend on the specific computational method and solvent model used.
The combination of machine learning potentials and on-the-fly calculations represents the forefront of computational research into Grignard reagents. rsc.org These approaches are essential for unraveling the complex chemistry of compounds like Magnesium, bromo(6-phenylhexyl)- and for designing new and more efficient synthetic methodologies.
Advanced Methodologies and Future Directions in Grignard Reagent Research
Development of More Sustainable and Green Grignard Chemistry
The traditional synthesis of Grignard reagents, while effective, often relies on volatile and flammable ether solvents, which raises environmental and safety concerns. researchgate.net Recent research has focused on developing more sustainable and greener alternatives.
One of the most promising green methodologies is the use of mechanochemistry, specifically ball-milling, for the synthesis of Grignard reagents. hokudai.ac.jpacs.org This technique involves the grinding of magnesium metal with an organic halide, significantly reducing or even eliminating the need for bulk solvents. acs.org Researchers have successfully prepared Grignard reagents in a paste form with only a small amount of an ethereal solvent, and these reagents can be used directly in subsequent reactions. acs.org This solvent-minimized approach not only reduces hazardous waste but also simplifies the process, as the rigorous exclusion of atmospheric moisture becomes less critical. hokudai.ac.jp
Another avenue of green Grignard chemistry is the exploration of alternative, more environmentally benign solvents. While ethers like diethyl ether and tetrahydrofuran (B95107) (THF) are standard, studies have investigated other options that offer improved safety profiles and easier work-up procedures.
The following table summarizes some of the green approaches being explored in Grignard chemistry:
| Green Approach | Description | Key Advantages |
| Mechanochemistry (Ball-Milling) | Grinding of magnesium and organic halide with minimal or no solvent. | Reduced solvent use, simplified procedure, potential for use with insoluble halides. hokudai.ac.jpacs.org |
| Alternative Solvents | Use of solvents with better environmental, health, and safety profiles than traditional ethers. | Improved safety, easier work-up, potential for recyclability. |
| Flow Chemistry | Continuous production of Grignard reagents in microreactors. | Enhanced safety, better temperature control, improved selectivity. chemrxiv.org |
Innovation in Catalytic Systems for Enhanced Selectivity and Efficiency
The reactivity of Grignard reagents can be modulated and expanded through the use of catalytic systems. Transition metal catalysts, in particular, have been instrumental in developing new and more efficient reactions.
For instance, iron-catalyzed cross-coupling reactions of Grignard reagents with organic halides have emerged as a powerful tool for the formation of carbon-carbon bonds. acs.org These reactions are often more economical and environmentally friendly than their palladium- or nickel-catalyzed counterparts. Catalytic amounts of iron salts can promote the coupling of Grignard reagents with a variety of substrates, including alkyl and aryl halides. acs.org
Copper-based catalysts are also widely used to achieve specific transformations. For example, the addition of Grignard reagents to α,β-unsaturated carbonyl compounds can proceed via either 1,2-addition or 1,4-conjugate addition. The use of copper catalysts can often steer the reaction towards the desired conjugate addition product.
Recent innovations also include the development of chiral catalytic systems for the enantioselective addition of Grignard reagents to various functional groups, enabling the synthesis of chiral molecules with high optical purity.
The table below highlights some catalytic systems used to enhance Grignard reactions:
| Catalyst System | Application | Benefit |
| Iron Salts (e.g., FeCl2, Fe(acac)3) | Cross-coupling of Grignard reagents with organic halides. | Economical, low toxicity, effective for a broad range of substrates. acs.org |
| Copper Salts (e.g., CuI, CuCl) | Conjugate addition to α,β-unsaturated systems. | Promotes 1,4-addition, enabling the formation of specific products. |
| Nickel and Palladium Complexes | Cross-coupling reactions (e.g., Kumada coupling). | High efficiency and selectivity for specific coupling partners. |
| Chiral Ligands with Metal Catalysts | Asymmetric synthesis. | Production of enantiomerically enriched compounds. |
Strategies for Mitigating Undesired Side Reactions (e.g., Wurtz Coupling)
A common side reaction in the preparation and use of Grignard reagents is the Wurtz coupling, where the Grignard reagent reacts with the starting organic halide to form a homocoupled product (R-R). rsc.orgbartleby.com This not only reduces the yield of the desired Grignard reagent but also introduces impurities that can be difficult to separate.
Several strategies have been developed to minimize the Wurtz coupling reaction. One of the most effective methods is to control the reaction conditions carefully. This includes:
Slow addition of the organic halide: Adding the organic halide slowly to the magnesium metal ensures that its concentration remains low, thus minimizing the chance of it reacting with the newly formed Grignard reagent. alfa-chemistry.com
Temperature control: Grignard reagent formation is exothermic, and elevated temperatures can promote Wurtz coupling. alfa-chemistry.com Maintaining a moderate reaction temperature is crucial.
Use of highly reactive magnesium: Activating the magnesium surface, for example by using iodine or 1,2-dibromoethane, can facilitate the reaction with the organic halide and reduce the time available for side reactions.
The choice of solvent can also play a significant role. For instance, some studies have shown that using 2-methyltetrahydrofuran (B130290) (2-MeTHF) as a solvent can suppress the formation of Wurtz coupling by-products compared to traditional ethers like THF.
Continuous flow chemistry offers another powerful approach to mitigate side reactions. chemrxiv.org In a flow reactor, the reactants are mixed in a controlled manner, allowing for precise control over reaction time, temperature, and stoichiometry, which can significantly improve the selectivity of Grignard reagent formation and reduce the formation of Wurtz products. chemrxiv.orgrsc.org
Exploration of New Organomagnesium Reactivity Patterns
Beyond the classical reactions of Grignard reagents as nucleophiles, researchers are continuously exploring new reactivity patterns of organomagnesium compounds. This includes the development of functionalized Grignard reagents and the use of magnesium-based reagents in novel catalytic cycles.
The halogen-magnesium exchange reaction has significantly expanded the scope of accessible Grignard reagents. researchgate.netscilit.com This method allows for the preparation of highly functionalized organomagnesium compounds that contain sensitive groups like esters, nitriles, or even nitro groups, which would not be compatible with the traditional synthesis from magnesium metal. researchgate.netscilit.com These functionalized Grignard reagents open up new possibilities for the synthesis of complex molecules.
Furthermore, the use of magnesium-based reagents in catalysis is a growing area of interest. For example, magnesium hydride complexes are being investigated as catalysts for hydrofunctionalization reactions. The unique reactivity of organomagnesium compounds is also being harnessed in polymerization catalysis and materials science. wikipedia.org The development of "heavy Grignard reagents" using calcium instead of magnesium has also shown promise in achieving novel reactivity and improved yields in certain reactions. hokudai.ac.jp Another novel approach involves using alcohols as carbonyl surrogates in Grignard-type reactions, which is made possible by ruthenium catalysis. nih.gov
The ongoing exploration of these new frontiers in organomagnesium chemistry promises to deliver even more powerful and versatile synthetic tools for the future.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
